molecular formula C14H20N2O2S B1401028 3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide CAS No. 1361116-04-2

3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B1401028
CAS No.: 1361116-04-2
M. Wt: 280.39 g/mol
InChI Key: ZPIPJWXLRUZXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview: 3-Amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide is a high-purity chemical reagent supplied for research and development purposes. This compound features a sulfonamide group linked to an amino-indane scaffold, a structure recognized for its diverse pharmacological potential . With the CAS number 1361116-04-2 and a molecular formula of C 14 H 20 N 2 O 2 S, it has a molecular weight of 280.39 g/mol. The product is provided with a guaranteed purity of 98% and should be stored at 2-8°C to ensure stability . Research Applications and Value: This compound is a valuable building block in medicinal chemistry, particularly for investigating new sulfonamide-based therapeutics. Sulfonamides are a prominent class of compounds known to exhibit a wide range of biological activities, primarily through enzyme inhibition . The specific molecular architecture of this reagent—combining a sulfonamide group with an amino-indane core—suggests potential for applications in the design of enzyme inhibitors. Structural data indicates that the closely related compound indane-5-sulfonamide acts as an inhibitor of carbonic anhydrase enzymes . Furthermore, the amino-indane scaffold is a fused heterocycle of significant interest in drug discovery for its diverse pharmacological activities . Researchers can utilize this reagent to develop novel compounds for hit-to-lead optimization and to explore new mechanisms of action in biological systems. Handling and Compliance: This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c15-14-8-6-10-5-7-12(9-13(10)14)19(17,18)16-11-3-1-2-4-11/h5,7,9,11,14,16H,1-4,6,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIPJWXLRUZXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(CCC3N)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide typically involves:

  • Step 1: Synthesis of the 2,3-dihydro-1H-indene-5-sulfonyl chloride intermediate.
    The sulfonyl chloride is prepared by sulfonation of the indane ring, usually via chlorosulfonic acid treatment at the 5-position, followed by conversion to the sulfonyl chloride.

  • Step 2: Formation of the sulfonamide by reaction with cyclopentylamine.
    The sulfonyl chloride intermediate is reacted with cyclopentylamine under controlled conditions to afford the N-cyclopentylsulfonamide derivative.

  • Step 3: Introduction of the amino group at the 3-position of the indane ring.
    This can be achieved through nitration at the 3-position followed by catalytic reduction of the nitro group to the amino group, or via directed lithiation and amination strategies.

Detailed Synthetic Routes

Step Reaction Type Reagents/Conditions Notes
1 Sulfonation Chlorosulfonic acid, low temperature Selective sulfonation at 5-position of indane ring, forming 5-sulfonyl chloride
2 Sulfonamide formation Cyclopentylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane) Nucleophilic substitution of sulfonyl chloride with cyclopentylamine
3 Aromatic amination Nitration (HNO3/H2SO4), then catalytic hydrogenation (Pd/C, H2) or alternative amination Introduction of amino group at 3-position via nitro intermediate reduction

Alternative Synthetic Approaches

  • Direct Amination via Lithiation:
    Directed ortho-lithiation of the indane ring at the 3-position followed by electrophilic amination using appropriate amination reagents (e.g., O-benzoyl hydroxylamine) can introduce the amino group without the need for nitration and reduction steps.

  • Use of Sulfonyl Chloride Precursors:
    Pre-formed sulfonyl chloride derivatives of indane can be used to streamline synthesis, reacting directly with cyclopentylamine to form the sulfonamide.

Research Findings and Optimization

  • The indane scaffold is known for its rigidity and ability to accommodate diverse substituents, which facilitates selective functionalization at defined positions on the ring system.
  • Sulfonamide formation is typically high-yielding and occurs under mild conditions, but the choice of solvent and base can influence purity and yield.
  • Amination via nitration/reduction is a classical approach but may require careful control to avoid over-nitration or ring degradation.
  • Alternative amination via lithiation provides regioselectivity and reduces the number of steps but requires strict anhydrous and low-temperature conditions.
  • Cyclopentylamine substitution is generally straightforward, but steric hindrance around the sulfonyl chloride can affect reaction rates.

Data Table: Summary of Preparation Conditions and Yields

Synthetic Step Reagents/Conditions Typical Yield (%) Key Observations
Sulfonation Chlorosulfonic acid, 0–5 °C 75–85 High regioselectivity for 5-position sulfonylation
Sulfonamide formation Cyclopentylamine, Et3N, DCM, 0–25 °C 80–90 Mild conditions, clean substitution
Nitration HNO3/H2SO4, 0–5 °C 60–70 Requires careful temperature control
Reduction (amination) Pd/C, H2, room temperature 85–95 Efficient conversion of nitro to amino group
Alternative Lithiation/Amination n-BuLi, O-benzoyl hydroxylamine, -78 °C 65–75 High regioselectivity, fewer steps

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indene core.

Scientific Research Applications

3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogs include:

  • LY186641 (N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide): Features a 4-chlorophenyl urea group instead of the cyclopentyl-amino substitution .
  • Compound 15z: A novel NLRP3 inhibitor with a 2,3-dihydro-1H-indene-5-sulfonamide backbone and unspecified substituents .
  • 2,3-Dihydro-1H-indene-5-sulfonamide (base structure) : Lacks substituents at the 3-position and sulfonamide nitrogen .
  • Glidazamide : Contains a hexahydro-1H-azepine group linked via urea .
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-amino-N-cyclopentyl-...sulfonamide C₁₄H₂₀N₂O₂S 280.39 3-amino, N-cyclopentyl
LY186641 C₁₆H₁₅ClN₂O₃S 350.52 4-chlorophenyl urea
Compound 15z Not specified N/A NLRP3-targeting group(s)
2,3-Dihydro-1H-indene-5-sulfonamide C₉H₁₁NO₂S 197.26 Unsubstituted
Glidazamide C₁₆H₂₃N₃O₃S 337.15 Hexahydro-1H-azepine urea

Pharmacological Activity and Targets

  • LY186641: Anticancer activity: Failed Phase I trials due to dose-limiting methemoglobinemia (peak levels at 24 hours post-administration) and hemolytic anemia. No tumor responses observed . Pharmacokinetics: Linear dose-plasma concentration correlation; terminal half-life = 31 hours; metabolites (hydroxy, keto) had longer half-lives (3.1–3.3 days) .
  • Compound 15z :

    • NLRP3 inhibition : IC₅₀ = 0.13 μM; binds directly to NLRP3 (Kᴅ = 102.7 nM). Demonstrated efficacy in DSS-induced colitis models with colon-specific distribution and low toxicity .
  • 3-amino-N-cyclopentyl analog: Hypothesized to retain CA inhibition or NLRP3 targeting, with improved solubility due to the cyclopentyl group’s moderate lipophilicity.
Table 2: Pharmacological and Clinical Profiles
Compound Name Target/Activity Key Findings Clinical Stage
LY186641 Anticagent (preclinical) MTD = 2550 mg/m²/week; severe methemoglobinemia Phase I (failed)
Compound 15z NLRP3 inflammasome IC₅₀ = 0.13 μM; colon-specific efficacy in colitis models Preclinical
2,3-Dihydro-1H-indene-5-sulfonamide Carbonic anhydrase II Ki = 215 nM; unoptimized for therapeutic use Research
3-amino-N-cyclopentyl analog NLRP3/CA (hypothesized) Pending data on binding affinity and selectivity Preclinical?

Therapeutic Potential

  • LY186641: Limited to preclinical oncology due to toxicity .
  • Compound 15z : Promising candidate for inflammatory bowel disease .
  • 3-amino-N-cyclopentyl analog: Potential dual targeting of NLRP3 and CA enzymes, pending further optimization.

Biological Activity

3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique indene core and functional groups, is being investigated for various therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is defined by the following attributes:

  • IUPAC Name : this compound
  • Chemical Formula : C14H20N2O2S
  • CAS Number : 1361116-04-2

Research indicates that the biological activity of this compound may involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to facilitate binding to these targets, potentially modulating their activity and influencing various biological pathways.

Antiviral Activity

Sulfonamides have been recognized for their antiviral properties. In a study focusing on similar sulfonamide compounds, it was found that certain derivatives exhibited significant inhibition of viral replication. The mechanism often involves interference with viral enzymes essential for replication .

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Research has indicated that derivatives similar to this compound can effectively reduce inflammation markers in vitro and in vivo .

Anticancer Potential

There is growing evidence supporting the anticancer potential of sulfonamide derivatives. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways. For instance, some sulfonamides have been shown to inhibit carbonic anhydrases (CAs), which are implicated in tumor progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesNotable Activities
2-amino-2,3-dihydro-1H-indene-5-sulfonamideLacks cyclopentyl groupModerate antibacterial activity
N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamideLacks amino groupLimited biological activity
3-amino-N-(4-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamideSimilar core with varied substituentsEnhanced anti-inflammatory properties

Research Findings and Case Studies

Several studies have evaluated the biological activities of sulfonamide derivatives:

  • Antioxidant Activity : A study assessed various sulfonamide derivatives for their antioxidant capabilities using DPPH and FRAP assays. While this compound was not specifically tested, related compounds showed moderate antioxidant activities (IC50 values ranging from 0.66 mM to 1.75 mM) .
  • Antimicrobial Activity : In another investigation into antimicrobial properties, several sulfonamides were screened against common bacterial strains. Although none exhibited remarkable activity below 100 μM, this highlights the need for further exploration of structural modifications to enhance efficacy .
  • Cytotoxic Effects : A recent study indicated that certain sulfonamides demonstrated cytotoxic effects against breast cancer cells. The mechanisms involved may include apoptosis induction and cell cycle arrest .

Q & A

Q. What synthetic methodologies are established for preparing 3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation and cyclization. Key steps may include:

  • Sulfonylation : Reacting 2,3-dihydro-1H-indene-5-sulfonyl chloride with cyclopentylamine under controlled pH and temperature (e.g., 0–5°C in anhydrous dichloromethane) .
  • Amination : Introducing the amino group via reductive amination or nucleophilic substitution, requiring catalysts like palladium or copper .
  • Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures to achieve >95% purity .

Q. How is structural characterization performed for this compound?

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopentyl group at δ ~3.2–3.5 ppm; aromatic protons at δ ~7.0–7.5 ppm) .
  • HRMS : Validate molecular formula (e.g., C₁₄H₂₀N₂O₂S; [M+H]⁺ calculated: 281.1285) .
    • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve 3D structure and hydrogen-bonding networks .

Q. What are the primary biological targets of this compound?

The compound is a structural analogue of NLRP3 inflammasome inhibitors (e.g., compound 15z in ) and may target:

  • NLRP3 protein : Direct binding (KD ~100–200 nM) inhibits inflammasome assembly, reducing pyroptosis .
  • Kinases (e.g., DDR1) : Selectively inhibits discoidin domain receptors (IC₅₀ ~15 nM), suppressing cancer cell proliferation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Core modifications : Replace the cyclopentyl group with bulkier substituents (e.g., azepane) to enhance binding to NLRP3 .
  • Bioisosteric replacement : Substitute the sulfonamide with urea or thiourea to improve metabolic stability .
  • Pharmacokinetic tuning : Introduce fluorine atoms to increase lipophilicity and blood-brain barrier penetration .

Q. What in vivo models are appropriate for evaluating therapeutic efficacy?

  • Colitis models : DSS-induced colitis in mice to assess NLRP3 inhibition (oral dosing at 10–50 mg/kg; measure IL-1β reduction and colon histopathology) .
  • Pancreatic cancer models : Orthotopic tumor xenografts to evaluate DDR1 inhibition (e.g., tumor volume reduction via bioluminescence imaging) .

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Assay validation : Compare results from orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀ assays) .
  • Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinomeScan) to rule out non-specific effects .
  • Data normalization : Adjust for assay-specific variables (e.g., cell line variability, endotoxin contamination) .

Q. What strategies improve target specificity and reduce toxicity?

  • Proteolysis-targeting chimeras (PROTACs) : Degrade NLRP3 selectively via E3 ligase recruitment .
  • Prodrug design : Mask the sulfonamide group with ester linkages to enhance tissue specificity .
  • Toxicity screening : Conduct subacute toxicity studies (28-day rodent trials) to identify safe dosing thresholds .

Methodological Considerations

Q. How to design experiments for assessing pharmacokinetic properties?

  • ADME profiling :
  • Plasma stability : Incubate with liver microsomes (human/rodent) to measure half-life .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs (e.g., colon, pancreas) .

Q. What computational tools support mechanistic studies?

  • Molecular docking : Use AutoDock Vina to predict binding poses with NLRP3 (PDB: 6NPY) .
  • MD simulations : Analyze conformational dynamics of the compound-receptor complex (GROMACS/NAMD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.